1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid
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Overview
Description
1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid is a synthetic compound with a complex structure that includes an amino group, a trifluoroacetyl group, and a pyrrolidine ring
Preparation Methods
The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated systems and advanced analytical techniques to monitor the reaction progress and ensure consistent product quality .
Chemical Reactions Analysis
1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s stability and reactivity, while the amino group and pyrrolidine ring can facilitate binding to enzymes and other proteins. These interactions can modulate biological processes and lead to various effects depending on the specific application .
Comparison with Similar Compounds
1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid can be compared with other similar compounds, such as:
Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group, used in various chemical reactions and as a solvent.
L-Proline: An amino acid with a pyrrolidine ring, used in protein synthesis and as a catalyst in organic reactions.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCUFZXUZRHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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